N-(Azido-peg4)-n-bis(peg4-acid)

Descripción general

Descripción

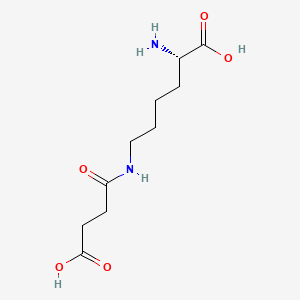

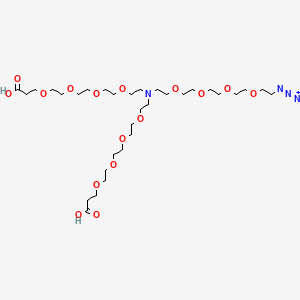

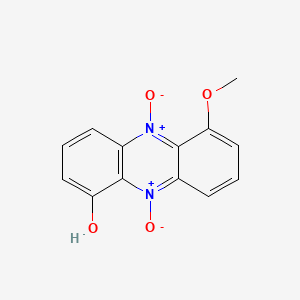

“N-(Azido-peg4)-n-bis(peg4-acid)” is a polyethylene glycol-containing reagent with a terminal carboxylic acid . It is a popular PEG reagent that contains an azide group with a terminal carboxylic acid . The hydrophilic PEG4 spacer in the compound increases its solubility in aqueous media .

Synthesis Analysis

The terminal carboxylic acid of “N-(Azido-peg4)-n-bis(peg4-acid)” can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis

The molecular weight of “N-(Azido-peg4)-n-bis(peg4-acid)” is 291.30 . Its chemical composition is C11H21N3O6 .Chemical Reactions Analysis

The azide group in “N-(Azido-peg4)-n-bis(peg4-acid)” can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis

“N-(Azido-peg4)-n-bis(peg4-acid)” is a colorless to slightly yellow oil . It is soluble in DMSO, DMF, DCM, THF, and Chloroform .Aplicaciones Científicas De Investigación

Protein Labeling and Crosslinking

“N-(Azido-peg4)-n-bis(peg4-acid)” is an amine-reactive compound that can be used to derivatize primary amines of proteins or amine-coated polymer surfaces for ligation to phosphine-modified molecules . This NHS-ester compound reacts to form covalent bonds with primary amines (e.g., side chain of lysine residues or aminosilane-coated surfaces) .

Click Chemistry

The azide group in “N-(Azido-peg4)-n-bis(peg4-acid)” can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is highly efficient and specific, enabling the conjugation of derivatized molecules in biological samples .

Drug Conjugation

The terminal carboxylic acid in “N-(Azido-peg4)-n-bis(peg4-acid)” can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . This property has been utilized in the development of targeted drug conjugates for the treatment of diseases like Glioblastoma .

Nanoparticle Surface Modification

“N-(Azido-peg4)-n-bis(peg4-acid)” has been used in the development of dual-drug conjugate loaded nanoparticle platforms for site-specific delivery to prostate cancer . The compound’s ability to form stable amide bonds with primary amine groups allows for the modification of nanoparticle surfaces, enhancing their targeting capabilities .

PEGylation

The hydrophilic PEG spacer in “N-(Azido-peg4)-n-bis(peg4-acid)” increases solubility in aqueous media . This property makes it a popular choice for PEGylation, a process that improves the pharmacokinetics and stability of therapeutic agents .

Neurodegenerative Disease Research

“N-(Azido-peg4)-n-bis(peg4-acid)” has been used in the development of dendrimer-conjugated nSMase2 inhibitors, which have shown promise in reducing Tau propagation in mice . This suggests potential applications in the research and treatment of neurodegenerative diseases like Alzheimer’s .

Mecanismo De Acción

Target of Action

N-(Azido-peg4)-n-bis(peg4-acid), also known as N-(Azido-PEG4)-N-bis(PEG4-acid) HCl, is a polyethylene glycol (PEG) derivative . It is primarily designed to react with primary amine groups . The primary targets of this compound are therefore molecules with primary amine groups.

Mode of Action

The compound contains an azide group and a terminal carboxylic acid . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid moiety is capable of reacting with primary amino groups, aided by coupling agents such as HATU, to establish a stable amide bond .

Pharmacokinetics

The pharmacokinetics of N-(Azido-peg4)-n-bis(peg4-acid) are influenced by its PEG structure. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance its distribution in the body.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

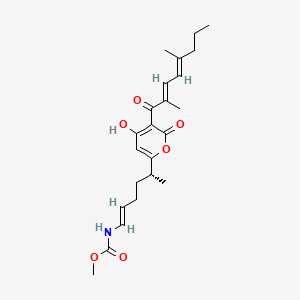

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H62N4O16/c33-35-34-3-9-43-15-21-49-27-30-52-24-18-46-12-6-36(4-10-44-16-22-50-28-25-47-19-13-41-7-1-31(37)38)5-11-45-17-23-51-29-26-48-20-14-42-8-2-32(39)40/h1-30H2,(H,37,38)(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWVORJINOLNTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H62N4O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

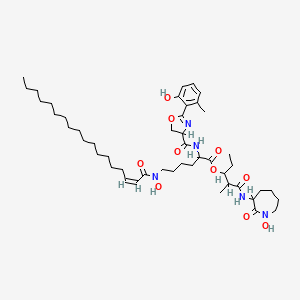

![4-[8-[(3,4-dimethylphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B609372.png)

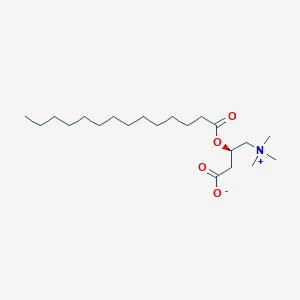

![4'-chloro-6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B609374.png)

![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B609386.png)

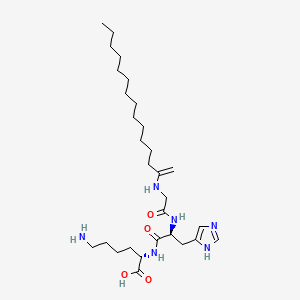

![N'-(2-aminoethyl)-N'-[[4-[[bis(2-aminoethyl)amino]methyl]phenyl]methyl]ethane-1,2-diamine;hydrochloride](/img/structure/B609388.png)